molecular formula C20H28N2O3 B6636780 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide

1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide

Cat. No. B6636780
M. Wt: 344.4 g/mol
InChI Key: PNDMYJVXMNYTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide, also known as BHCMC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide is not fully understood. However, it has been suggested that 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide can act as a modulator of the GABAergic system. 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to increase the release of GABA, an inhibitory neurotransmitter, and can enhance the activity of GABA receptors. Moreover, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to inhibit the activity of voltage-gated calcium channels, which can reduce the influx of calcium ions into neurons and can lead to a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In animal models, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to reduce anxiety and depression-like behaviors. 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has also been shown to reduce the damage caused by ischemic stroke and can improve the cognitive function of animals. Moreover, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and can induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier. This property makes 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide an attractive candidate for studying the effects of GABAergic modulation on the central nervous system. However, one of the limitations of using 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide. One of the potential applications of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide is in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment for 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide in these conditions. Moreover, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has shown promising results in cancer research, and further studies are needed to determine its efficacy in various types of cancer. Finally, the mechanism of action of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide needs to be further elucidated, which can lead to the development of more potent and selective GABAergic modulators.
Conclusion:
In conclusion, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to exhibit various biological activities and can modulate the GABAergic system. 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has potential applications in neuroscience, cancer research, and pain management. However, further studies are needed to determine the optimal dosage and duration of treatment for 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide in these conditions. Moreover, the mechanism of action of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide needs to be further elucidated, which can lead to the development of more potent and selective GABAergic modulators.

Synthesis Methods

1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide can be synthesized through a multistep procedure involving the reaction of various reagents. The synthesis starts with the reaction of 2-hydroxycyclopentanone with methylamine to form 2-hydroxycyclopentylmethylamine. This intermediate is then reacted with benzoyl chloride to obtain 1-benzoyl-2-hydroxycyclopentylmethylamine. Finally, the carboxylic acid derivative of piperidine is added to the reaction mixture to obtain 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide.

Scientific Research Applications

1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to exhibit neuroprotective effects and can reduce the damage caused by ischemic stroke. Moreover, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and can induce apoptosis. 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has also been studied for its potential use in pain management and has been shown to have analgesic effects.

properties

IUPAC Name

1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-21(13-16-9-5-11-18(16)23)19(24)17-10-6-12-22(14-17)20(25)15-7-3-2-4-8-15/h2-4,7-8,16-18,23H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMYJVXMNYTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCC1O)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide

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